molecular formula C22H24N6O5S B2499164 N-cyclohexyl-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 863003-53-6

N-cyclohexyl-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2499164
CAS RN: 863003-53-6
M. Wt: 484.53
InChI Key: ZMHGIFMDTXECNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H24N6O5S and its molecular weight is 484.53. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Characterization in Heterocyclic Chemistry :

    • The compound has been studied as part of a group of novel heterocycles, particularly in the context of synthesis and characterization. Research in this area focuses on creating and analyzing new heterocyclic compounds that may have applications in pharmaceuticals or materials science (Sayed et al., 2021).
  • Applications in Anticancer and Antioxidant Properties :

    • This compound and similar ones have been evaluated for their anticancer activities. Some studies suggest that certain derivatives demonstrate moderate to strong activity against specific cancer cell lines. Additionally, these compounds have been investigated for their antioxidant properties, which could be relevant in the development of new treatments or health supplements (Sayed et al., 2021).
  • Antimicrobial Activity :

    • Research on similar compounds has explored their potential as antimicrobial agents. This includes assessing their effectiveness against various microorganisms, which is crucial for developing new antibiotics or antiseptics (Bondock et al., 2008).
  • Molecular Docking and Drug Design :

    • Molecular docking studies have been conducted to understand how these compounds interact with specific biological targets. Such research is instrumental in drug design, where the goal is to create molecules that precisely target certain proteins or enzymes involved in disease processes (Fahim et al., 2019).
  • Radiochemistry and Imaging Applications :

    • Some derivatives of this compound have been studied in the context of radiochemistry, particularly for their potential use in imaging with positron emission tomography (PET). These studies are significant for medical diagnostics and research (Dollé et al., 2008).
  • Polyamide Synthesis and Material Science :

    • The compound has been used in the synthesis of polyamides, which are important in the field of materials science. These studies focus on creating new types of polymers with potential applications in various industries (Hattori & Kinoshita, 1979).
  • Anticonvulsant Properties and Pharmacological Evaluation :

    • Research has been conducted on the anticonvulsant properties of derivatives of this compound. These studies are crucial for developing new treatments for neurological disorders such as epilepsy (Severina et al., 2020).

properties

IUPAC Name

N-cyclohexyl-2-[1,3-dimethyl-7-(4-nitrophenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O5S/c1-26-19-17(21(30)27(2)22(26)31)20(34-12-16(29)23-14-6-4-3-5-7-14)25-18(24-19)13-8-10-15(11-9-13)28(32)33/h8-11,14H,3-7,12H2,1-2H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHGIFMDTXECNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)NC4CCCCC4)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.